1-{[(3-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-11-23-18(25)16-9-4-5-10-17(16)24-19(23)21-22-20(24)26-13-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGYZGFXIBDBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Fusing the Triazole with Quinoxaline: The triazole ring is then fused with a quinoxaline moiety through nucleophilic substitution reactions, often involving halogenated quinoxalines and triazole derivatives.
Introduction of the 3-methylbenzylthio Group: The 3-methylbenzylthio group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Addition of the Propyl Group: The propyl group is added through alkylation reactions, using propyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted triazoloquinazolines with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazoloquinazoline derivatives. For instance, compounds structurally related to 1-{[(3-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have shown significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
Triazoloquinazolines have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. Research indicates that these compounds may induce apoptosis in cancer cells through various signaling pathways .
Enzyme Inhibition
The compound can interact with various molecular targets such as kinases and phosphatases. Its ability to modulate these targets makes it a candidate for developing drugs aimed at treating diseases like cancer and inflammatory disorders .
Study 1: Antimicrobial Evaluation
A study conducted on derivatives of triazoloquinazolines demonstrated their effectiveness against multiple bacterial strains. The compounds were synthesized using eco-friendly methods and evaluated for their minimum inhibitory concentrations (MIC). Results showed promising antimicrobial activity with some derivatives achieving MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .
Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of similar triazoloquinazolines. The study involved in vitro assays where several derivatives were tested against different cancer cell lines. Compounds exhibited varied degrees of cytotoxicity, with some showing IC50 values in the nanomolar range .
Study 3: Mechanistic Studies
Further research explored the mechanism of action of these compounds on specific cancer cell lines. It was found that the interaction with DNA and modulation of apoptotic pathways played significant roles in their anticancer efficacy .
Mechanism of Action
The mechanism of action of 1-{[(3-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Triazoloquinazolinone Derivatives
*From : 4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Key Observations :
- Position 1 : Sulfanyl groups (e.g., 3-methylbenzyl or 4-fluorophenylmethyl) enhance binding to histamine H1 receptors, as seen in Alagarsamy et al.’s H1-antihistaminic agents . Oxidation to sulfonyl () shifts activity toward anticonvulsant targets.
- Position 4 : Propyl or 2-methylpropyl chains () optimize steric compatibility with hydrophobic receptor pockets. Bulkier groups (e.g., piperazinyl in ) may limit bioavailability but improve CNS targeting.
Pharmacokinetic and ADME Profiles
Table 2: Predicted ADME Properties of Selected Derivatives
*BBB: Blood-brain barrier; Predicted using analogs from and .
Insights :
- The target compound’s moderate logP (3.2) balances solubility and membrane permeability, making it suitable for peripheral targets.
- Chlorobenzyl derivatives () exhibit higher BBB permeation, aligning with CNS-active opioids () .
Receptor Binding and Selectivity
- H1-Antihistaminic Activity : The target compound shares structural motifs with Alagarsamy et al.’s H1 antagonists (e.g., 1-substituted-4-phenyl derivatives), but its 3-methylbenzyl sulfanyl group may reduce off-target effects compared to phenyl analogs .
- µ-Opioid Receptor (µOR): ’s dihydroimidazoloquinazolinone showed µOR docking scores comparable to morphine. The target compound’s triazole ring lacks the imidazoline moiety critical for opioid receptor binding, suggesting divergent therapeutic applications .
Biological Activity
1-{[(3-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound belonging to the triazoloquinazoline class. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 364.47 g/mol
- CAS Number : 919878-25-4
The structure includes a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have demonstrated that compounds within the triazoloquinazoline family possess anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown moderate cytotoxic effects against various cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colorectal carcinoma) with IC50 values ranging from 17.35 µM to 39.41 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 29.47 |
| MCF-7 | 27.05 |
| HCT116 | 17.35 |
Antihistaminic Activity
A related study indicated that derivatives of triazoloquinazolines exhibited significant H1-antihistaminic activity. The compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was found to be more potent than standard antihistamines like chlorpheniramine maleate .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors due to its structural features. This interaction can modulate biochemical pathways leading to therapeutic effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells and promote apoptotic cell death .
Case Studies and Research Findings
Several case studies highlight the potential of this compound in therapeutic applications:
- Anticancer Efficacy : A study evaluated multiple triazoloquinazolines for their anticancer effects and found that some compounds exhibited significant inhibitory activity against cancer cell proliferation.
- Comparative Studies : In vivo studies comparing various derivatives showed that modifications in the molecular structure could enhance efficacy and reduce side effects such as sedation .
Q & A
Q. Methodology :
- Stepwise alkylation and cyclization : Start with a quinazolinone precursor, introduce the 3-methylbenzylthio group via nucleophilic substitution (e.g., using NaH or K₂CO₃ as a base in DMF), followed by cyclization with a triazole-forming agent (e.g., hydrazine derivatives). Optimize reaction times (24–48 hours) and temperatures (80–100°C) to maximize yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/benzene mixtures .
- Characterization : Confirm structure via ¹H/¹³C-NMR (e.g., δ 2.35 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .
Basic: How to confirm the structural integrity of this compound experimentally?
Q. Methodology :
- Spectroscopic analysis :
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects (if single crystals are obtainable) .
Advanced: How does regioselectivity influence electrophilic reactions at the sulfur or nitrogen sites of the triazoloquinazoline core?
Q. Methodology :
- Experimental : React with acyl halides; kinetically controlled S-acylation occurs first, followed by thermodynamically favored N2-acylation via transacylation. Monitor intermediates using TLC and isolate products via fractional crystallization .
- Computational : Perform DFT studies (e.g., B3LYP/6-31G*) to compare activation energies for S vs. N attack. Electron density maps show higher nucleophilicity at sulfur due to lone-pair delocalization .
Advanced: How to predict and validate potential biological targets for this compound?
Q. Methodology :
- In silico docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, leveraging structural analogs (e.g., triazoloquinazolines with anticancer activity ).
- In vitro assays : Test inhibition of histone deacetylases (HDACs) or cyclooxygenase-2 (COX-2) at 10–100 μM concentrations, using fluorescence-based enzymatic assays .
- SAR analysis : Compare with derivatives in Table 1 (e.g., 9-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[3,4-b]quinazolin-8(7H)-one, IC₅₀ = 2.1 μM against HeLa cells) .
Basic: What solvent systems are optimal for recrystallization?
Q. Methodology :
- Use ethanol/benzene (50:50) or methanol/water gradients to achieve >95% purity. Monitor solubility via phase diagrams and adjust cooling rates (0.5–1°C/min) to prevent oiling out .
Advanced: How to resolve contradictions in reaction yields reported across studies?
Q. Methodology :
- DoE (Design of Experiments) : Vary catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (polar aprotic vs. ethers), and heating methods (microwave vs. oil bath). Use ANOVA to identify critical factors (e.g., solvent polarity accounts for 60% yield variance) .
- Reproducibility checks : Replicate protocols under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
Basic: What are the stability considerations for long-term storage?
Q. Methodology :
- Store at –20°C in amber vials under desiccant (silica gel). Avoid prolonged exposure to light or humidity, which accelerates decomposition (TGA shows 5% mass loss at 150°C) .
Advanced: How to model the compound’s interaction with biological membranes?
Q. Methodology :
- MD simulations : Use GROMACS with CHARMM36 force field to assess lipid bilayer penetration. LogP values (~3.5) predict moderate hydrophobicity, favoring passive diffusion .
- Surface plasmon resonance (SPR) : Measure binding kinetics to membrane-embedded receptors (e.g., EGFR) at varying pH (6.5–7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
